molecular formula C23H20N2O2S B4288972 Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanoate

Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanoate

Cat. No.: B4288972
M. Wt: 388.5 g/mol
InChI Key: UYKHSYATOFJBMB-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]propanoate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with cyano and diphenyl groups, and an ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a pyridine derivative, which is then subjected to various functional group transformations. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution yields a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the pyridinethione precursor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The cyano and diphenyl groups play a crucial role in binding to biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both cyano and diphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-3-27-23(26)16(2)28-22-20(15-24)19(17-10-6-4-7-11-17)14-21(25-22)18-12-8-5-9-13-18/h4-14,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHSYATOFJBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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